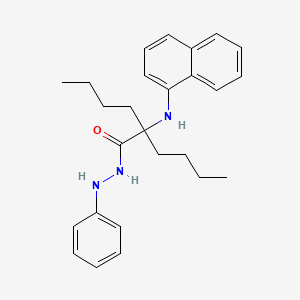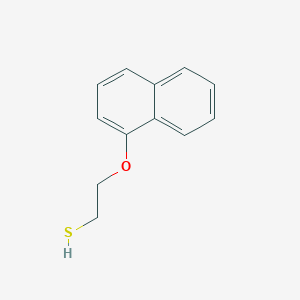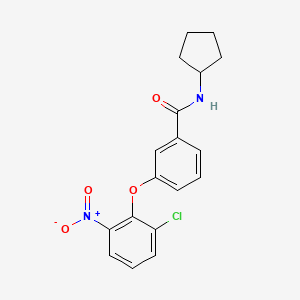![molecular formula C18H21NO3 B5086744 3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5086744.png)
3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a chemical compound that belongs to the class of bicyclic compounds. It is commonly known as tacrine and is used as a research tool in the field of neuroscience. Tacrine has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease.
作用机制
Tacrine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. In addition, tacrine has been shown to have antioxidant properties, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects
Tacrine has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to have antioxidant properties, which may help to protect the brain from damage caused by free radicals. In addition, tacrine has been shown to increase the levels of nerve growth factor, a protein that plays a key role in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of tacrine is that it is a well-established research tool in the field of neuroscience. It has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease, and its mechanism of action is well understood. However, one limitation of tacrine is that it can have toxic effects at high doses, which can limit its use in lab experiments.
未来方向
There are several future directions for research on tacrine. One area of research is the development of new derivatives of tacrine that have improved therapeutic properties and fewer side effects. Another area of research is the development of new methods for delivering tacrine to the brain, such as through the use of nanoparticles or other drug delivery systems. Finally, there is a need for further research on the long-term effects of tacrine on cognitive function and brain health.
合成方法
Tacrine can be synthesized through a multistep process that involves the reaction of 4-bromoacetophenone with 1,2,3,4-tetrahydroisoquinoline to form 4-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetophenone. This compound is then reacted with methylmagnesium bromide to form 3-(4-acetylphenyl)-1,2,3,4-tetrahydroisoquinoline. Finally, the compound is oxidized with potassium permanganate to form tacrine.
科学研究应用
Tacrine has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. Tacrine has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11(20)12-5-7-13(8-6-12)19-15(21)14-9-10-18(4,16(19)22)17(14,2)3/h5-8,14H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFXKXMACUFYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3CCC(C2=O)(C3(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-thienyl)acetamide](/img/structure/B5086665.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-methyl-N-phenylpropanamide](/img/structure/B5086671.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5086684.png)
amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5086686.png)
![1-allyl-5-({[2-(diethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5086704.png)
![N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5086708.png)
![3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5086709.png)



![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)


![2-({3-[(4-carboxybutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5086755.png)